4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

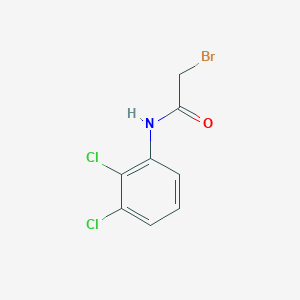

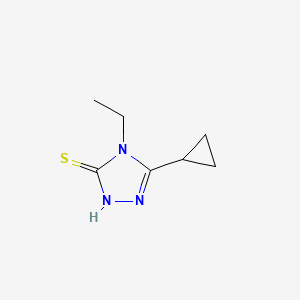

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . The compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare compounds .Molecular Structure Analysis

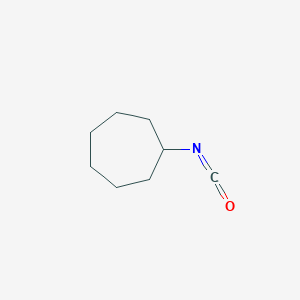

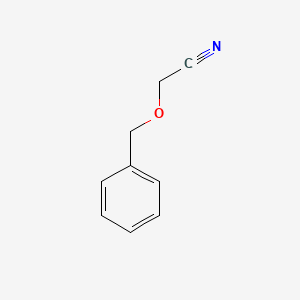

The molecular formula of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is C8H15N3S . The InChI code is 1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3, (H,10,12) .Chemical Reactions Analysis

1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol include a molecular weight of 185.29 . It is soluble in water at 50 g/L .科学的研究の応用

Pharmacology: Anticancer Agent Development

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol has been explored for its potential in anticancer drug development. The triazole moiety is a common feature in many pharmacologically active compounds, and its derivatives have been evaluated against various cancer cell lines. Some derivatives have shown promising cytotoxic activity, indicating the potential of this compound as a scaffold for developing new anticancer agents .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound’s derivatives are used to study enzyme inhibition, which is crucial for understanding disease mechanisms and developing drugs. The triazole ring can mimic the structure of nucleotides or amino acids, allowing it to interact with enzymes and potentially inhibit their activity, which is valuable in the design of enzyme inhibitors .

Materials Science: Polymer Synthesis

The thiol group in 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol can react with various metal salts to form luminescent polymers. These polymers have potential applications in creating novel materials with specific optical properties, useful in electronics and photonics .

Environmental Science: Antioxidant and Antimicrobial Activity

Triazole-thiol derivatives are considered for synthesizing lead compounds with antioxidant and antimicrobial activity. These properties are essential for environmental applications, such as bioremediation and pollution control, where reducing oxidative stress and controlling microbial growth are crucial .

Analytical Chemistry: DNA Marker Detection

This compound has been used to design probes for surface-enhanced Raman scattering (SERS), which is a sensitive method for detecting DNA markers. Such applications are vital in forensic science, medical diagnostics, and genetic research, where accurate and fast detection of DNA is required .

Chemical Engineering: Catalysis and Process Development

In chemical engineering, the synthesis of triazole derivatives, including those of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, can be optimized for large-scale production. These processes often involve catalysis and aim to be economically viable and environmentally benign, contributing to sustainable industrial practices .

Safety and Hazards

将来の方向性

The future directions for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol and similar compounds involve the design and synthesis of new heterocyclic derivatives . The variation/position of substituents in the inhibitors has a profound impact on potency and selectivity . This work establishes innovative design principles towards the development of a therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s .

作用機序

Target of Action

Related compounds such as 4,5-diamino-4h-1,2,4-triazole-3-thiol derivatives have been reported to inhibit kinases , suggesting potential protein kinase targets for this compound as well.

Mode of Action

It is speculated that the compound might interact with its targets through non-covalent interactions .

Biochemical Pathways

Related compounds have been shown to affect kinase-related pathways .

Result of Action

Related compounds have been shown to exhibit anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activities .

特性

IUPAC Name |

3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNXXMGQSTKBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395581 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667437-59-4 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

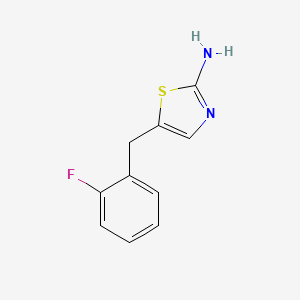

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)